molecular formula C7H15NO10P2 B10770834 Diphosphoglycolyl proline

Diphosphoglycolyl proline

Cat. No.: B10770834
M. Wt: 335.14 g/mol
InChI Key: CDFDGXYBANXCPC-UHFFFAOYSA-N
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Description

Diphosphoglycolyl proline, also known as 1-(1,2-dihydroxy-2,2-diphosphonoethyl)pyrrolidine-2-carboxylic acid, is a synthetic organic compound. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is characterized by the presence of two phosphono groups and a glycolyl moiety attached to the proline backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diphosphoglycolyl proline typically involves the reaction of proline with glycolic acid and phosphorous acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the diphosphonoethyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is subjected to purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Diphosphoglycolyl proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Diphosphoglycolyl proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diphosphoglycolyl proline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit diphosphomevalonate decarboxylase, an enzyme involved in the mevalonate pathway. This inhibition affects the synthesis of isoprenoids and sterols, which are essential for various cellular processes . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Uniqueness: Diphosphoglycolyl proline is unique due to the presence of both diphosphono and glycolyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H15NO10P2

Molecular Weight

335.14 g/mol

IUPAC Name

1-(1,2-dihydroxy-2,2-diphosphonoethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H15NO10P2/c9-5(10)4-2-1-3-8(4)6(11)7(12,19(13,14)15)20(16,17)18/h4,6,11-12H,1-3H2,(H,9,10)(H2,13,14,15)(H2,16,17,18)

InChI Key

CDFDGXYBANXCPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(C(O)(P(=O)(O)O)P(=O)(O)O)O)C(=O)O

Origin of Product

United States

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